
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is an organic compound with the molecular formula C14H9ClO6. This compound is part of the naphthalene family, characterized by a fused pair of benzene rings. The presence of chlorine and acetate groups in its structure makes it a compound of interest in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate typically involves the chlorination of 5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反应分析
Types of Reactions
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone compounds. Substitution reactions can result in a variety of substituted naphthalene derivatives.
科学研究应用
6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 6-Chloro-5,8-dihydronaphthalene-1,4-diol
- 2-Chloro-5,8-dimethoxy-1,4-dihydronaphthalene
- 7-Chloro-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
Compared to similar compounds, 6-Chloro-5,8-dioxo-5,8-dihydronaphthalene-1,4-diyl diacetate is unique due to the presence of both chlorine and acetate groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, its specific structural features make it a valuable intermediate in the synthesis of various organic compounds.
属性
CAS 编号 |
78226-68-3 |
|---|---|
分子式 |
C14H9ClO6 |
分子量 |
308.67 g/mol |
IUPAC 名称 |
(4-acetyloxy-6-chloro-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H9ClO6/c1-6(16)20-10-3-4-11(21-7(2)17)13-12(10)9(18)5-8(15)14(13)19/h3-5H,1-2H3 |
InChI 键 |
UETMAZDHFAXCDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)

![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
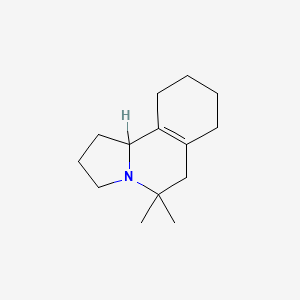
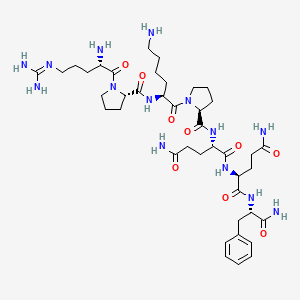
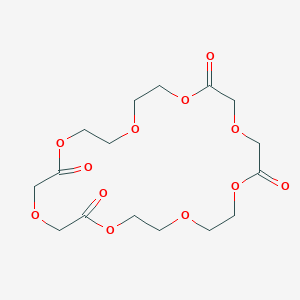

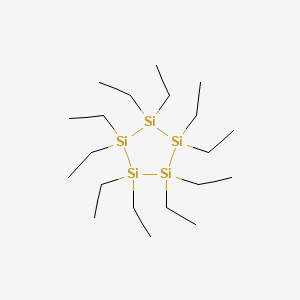
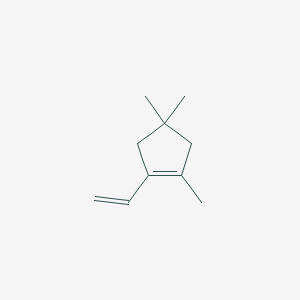
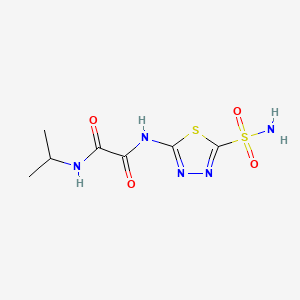

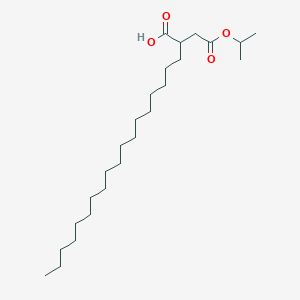
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
